2-Chloro-8-fluoroquinoline
Overview
Description
2-Chloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H5ClFN . It is a member of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are widely used in medicinal chemistry and have a variety of therapeutic effects .
Synthesis Analysis
The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound combining a benzene ring and a pyridine ring . The compound has a chlorine atom at the 2nd position and a fluorine atom at the 8th position of the quinoline core .Chemical Reactions Analysis
Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 75-85 °C . Its molecular weight is 181.59 .Scientific Research Applications
Formation of Heteromeric Double Helices : 2-Chloro-8-fluoroquinoline has been utilized in the synthesis of oligoamides of 8-chloroquinoline, which assemble into double helical dimers in both solution and solid state. These dimers can undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues, and the handedness of the double helices can be controlled via chiral residues (Gan et al., 2010).
Synthesis of Fluoroquinoline Derivatives : this compound has been used in the preparation of 2-fluoroquinoline and 2,6-difluoropyridine. This was achieved by treating corresponding chloro-compounds with potassium fluoride, resulting in yields of 60% and 52% respectively (Hamer et al., 2010).
PET Imaging in Alzheimer's Disease Models : A study synthesized [18F]2-fluoroquinolin-8-ol for PET-CT imaging in transgenic mouse models of Alzheimer's disease. The synthesis involved reacting benzyloxy-2-chloroquinoline with fluorine-18 labelled potassium cryptand fluoride, demonstrating potential for imaging Alzheimer's disease (Vasdev et al., 2012).
Development of Chemosensors : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Activity : New quinoline-based derivatives containing 2-chloro-6-fluoroquinolin have been synthesized, showing promising antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus (Desai et al., 2012).
Synthesis of Fluorinated Quinolines via Microwave Irradiation : Fluorination of 2-chloro-3-formylquinolines has been carried out using potassium fluoride under microwave irradiation, significantly reducing reaction time and improving yields (Kidwai et al., 1999).
Mechanism of Action
Target of Action
It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs . They have also been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to inhibit various enzymes, which could potentially affect multiple biochemical pathways .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Safety and Hazards
Future Directions
Fluorinated quinolines, including 2-Chloro-8-fluoroquinoline, have found applications in various fields due to their unique properties. They are used in medicinal chemistry due to their antibacterial, antineoplastic, and antiviral activities . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Biochemical Analysis
Biochemical Properties
2-Chloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound’s interaction with these enzymes involves binding to the enzyme-DNA complex, thereby inhibiting the supercoiling of bacterial DNA and leading to the disruption of bacterial cell division and growth .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes and disrupting the balance of metabolic fluxes .
properties
IUPAC Name |
2-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMWYOOKWBXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622629 | |
Record name | 2-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124467-23-8 | |
Record name | 2-Chloro-8-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124467-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124467-23-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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